

GSK583: A Chemical Probe for Interrogating NOD2 Signaling

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Compound of Interest

Compound Name: Gsk583

Cat. No.: B15603638

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

GSK583 is a potent and selective, ATP-competitive inhibitor of the Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2), a critical downstream signaling partner of the intracellular pattern recognition receptors, Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1) and NOD2.[1][2] Upon recognition of their respective microbial ligands, NOD1 and NOD2 recruit and activate RIPK2, initiating a signaling cascade that culminates in the production of pro-inflammatory cytokines. This pathway is a key component of the innate immune response to bacterial pathogens. **GSK583** serves as a valuable chemical tool to dissect the role of RIPK2 in NOD1- and NOD2-mediated signaling and to explore its therapeutic potential in inflammatory diseases. However, its development as a clinical candidate has been hampered by a suboptimal pharmacokinetic profile and off-target liabilities, including activity against the hERG ion channel.[3][4] This guide provides a comprehensive overview of **GSK583**, including its mechanism of action, quantitative data, detailed experimental protocols, and a visual representation of the signaling pathways and experimental workflows involved in its characterization.

Mechanism of Action

GSK583 functions as a Type I kinase inhibitor, binding to the ATP-binding pocket of RIPK2 in its active conformation.[5] This competitive inhibition prevents the binding of ATP, thereby blocking the autophosphorylation and activation of RIPK2.[6] The inhibition of RIPK2 kinase

activity disrupts the downstream signaling cascade, leading to a reduction in the activation of transcription factors such as NF- κ B and subsequent suppression of pro-inflammatory cytokine production, including TNF- α and IL-6.[6] The co-crystal structure of **GSK583** bound to RIPK2 (PDB ID: 5J7B) reveals key interactions within the ATP-binding site, providing a structural basis for its potency and selectivity.[1][4]

Quantitative Data

The following tables summarize the key quantitative data for **GSK583**, providing insights into its potency, selectivity, and cellular activity.

Table 1: In Vitro Potency of **GSK583**

Target	Assay Type	Species	IC50	Reference
RIPK2	Fluorescent Polarization Binding Assay	Human	5 nM	[2]
RIPK2	Fluorescent Polarization Binding Assay	Rat	2 nM	[7]

Table 2: Cellular Activity of **GSK583**

Cell Type	Stimulant	Cytokine Measured	IC50	Reference
Primary Human Monocytes	MDP	TNF- α	8 nM	
Human Whole Blood	MDP	TNF- α	237 nM	
Human Crohn's and Ulcerative Colitis Biopsies	-	TNF- α and IL-6	~200 nM	

Table 3: Off-Target Activity of **GSK583**

Off-Target	Assay Type	IC50	Reference
hERG	Electrophysiology	7.45 μ M	[1]
RIPK3	Fluorescent Polarization Binding Assay	16 nM	[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of **GSK583**.

RIPK2 Fluorescent Polarization (FP) Binding Assay

This assay quantifies the binding affinity of **GSK583** to the ATP-binding pocket of RIPK2.

Principle: The assay measures the change in polarization of fluorescently labeled ATP-competitive ligand upon displacement by an unlabeled inhibitor (**GSK583**). A small, rapidly rotating fluorescent ligand has a low polarization value. When bound to the larger RIPK2 protein, its rotation slows, and the polarization value increases. **GSK583** competes with the fluorescent ligand for binding to RIPK2, causing a decrease in polarization in a dose-dependent manner.

Materials:

- Full-length FLAG His-tagged RIPK2 protein
- Fluorescently labeled ATP-competitive ligand
- Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 1 mM CHAPS
- **GSK583**
- 384-well, black, non-binding surface microplates

- Microplate reader capable of measuring fluorescence polarization

Procedure:

- Prepare a serial dilution of **GSK583** in the assay buffer.
- In a 384-well plate, add the assay buffer, fluorescently labeled ligand (at a final concentration of 5 nM), and RIPK2 protein (at a final concentration twice its apparent K_d).
- Add the serially diluted **GSK583** or vehicle control to the wells.
- Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach binding equilibrium.
- Measure the fluorescence polarization using a microplate reader with appropriate excitation and emission filters.
- Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the **GSK583** concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Assay for NOD2-Mediated Cytokine Production

This assay determines the potency of **GSK583** in inhibiting NOD2-dependent cytokine production in primary human monocytes.

Principle: Primary human monocytes are stimulated with the NOD2 ligand, muramyl dipeptide (MDP), which activates the NOD2-RIPK2 signaling pathway and induces the production of pro-inflammatory cytokines like TNF- α . The concentration of the secreted cytokine in the cell culture supernatant is measured by ELISA. The inhibitory effect of **GSK583** is assessed by pre-incubating the cells with the compound before MDP stimulation.

Materials:

- Primary human monocytes
- RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS)
- Muramyl dipeptide (MDP)

- **GSK583**

- 96-well cell culture plates
- Human TNF- α ELISA kit

Procedure:

- Isolate primary human monocytes from peripheral blood mononuclear cells (PBMCs).
- Seed the monocytes in a 96-well plate at a density of 1×10^5 cells/well and allow them to adhere.
- Prepare a serial dilution of **GSK583** in cell culture medium.
- Pre-incubate the cells with the serially diluted **GSK583** or vehicle control for 1 hour at 37°C.
- Stimulate the cells with MDP (e.g., 10 $\mu\text{g/mL}$) for 18-24 hours at 37°C.
- Collect the cell culture supernatants.
- Measure the concentration of TNF- α in the supernatants using a human TNF- α ELISA kit according to the manufacturer's instructions.
- Calculate the IC₅₀ value by plotting the percentage of TNF- α inhibition against the logarithm of the **GSK583** concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo MDP-Induced Peritonitis Model

This animal model evaluates the in vivo efficacy of **GSK583** in a model of acute inflammation.

Principle: Intraperitoneal injection of MDP in rodents induces an acute inflammatory response characterized by the recruitment of neutrophils to the peritoneal cavity and the release of pro-inflammatory cytokines into the serum. The efficacy of **GSK583** is determined by its ability to reduce these inflammatory readouts when administered prior to the MDP challenge.

Materials:

- Male Wistar rats or C57BL/6 mice

- Muramyl dipeptide (MDP)
- **GSK583** formulated for oral administration
- Vehicle control
- Phosphate-buffered saline (PBS)
- FACS buffer (PBS with 2% FBS)
- Antibodies for neutrophil markers (e.g., anti-Ly6G for mice)
- ELISA kit for rodent KC (CXCL1) or other relevant cytokines

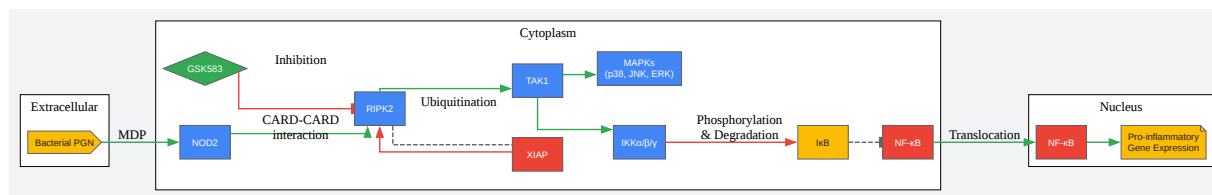
Procedure:

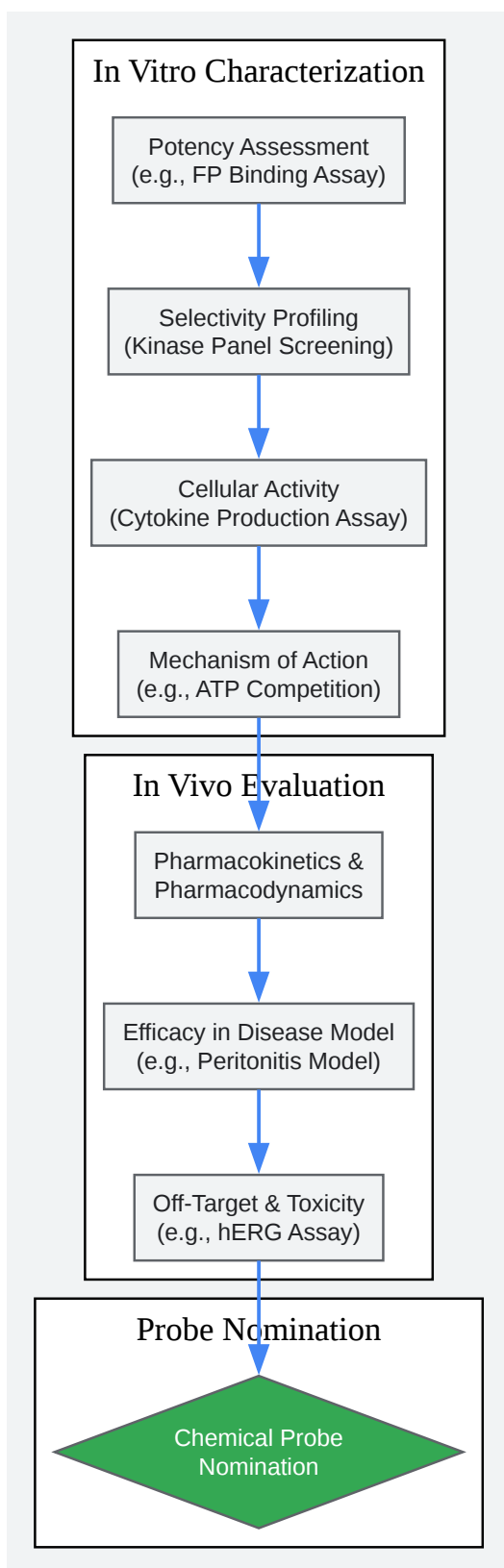
- Acclimatize the animals to the experimental conditions.
- Administer **GSK583** or vehicle control orally to the animals at various doses.
- After a defined pre-treatment time (e.g., 30-60 minutes), inject MDP intraperitoneally (e.g., 30 μ g/mouse).
- At a specific time point post-MDP injection (e.g., 4 hours), euthanize the animals and collect peritoneal lavage fluid by washing the peritoneal cavity with cold PBS.
- Collect blood samples via cardiac puncture for serum preparation.
- Centrifuge the peritoneal lavage fluid to pellet the cells.
- Resuspend the cell pellet in FACS buffer and stain with fluorescently labeled antibodies against neutrophil markers.
- Analyze the percentage and number of neutrophils in the peritoneal lavage fluid by flow cytometry.
- Measure the concentration of pro-inflammatory cytokines (e.g., KC) in the serum using an ELISA kit.

- Evaluate the dose-dependent effect of **GSK583** on neutrophil recruitment and cytokine production.

Visualizations

NOD2 Signaling Pathway





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